molecular formula C7H12N4O B8012241 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide

3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B8012241
M. Wt: 168.20 g/mol
InChI Key: HECDTGQGFZQMPF-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol . As a derivative of the pyrazole heterocycle, it serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing more complex biologically active molecules . The pyrazole core is a privileged scaffold in drug discovery, known for its ability to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The structure of this compound features a 3(5)-aminopyrazole motif, a class known for its interesting tautomeric properties . The amphoteric nature of the pyrazole ring, containing both a basic pyridine-like nitrogen and an acidic pyrrole-like NH group, allows it to act as both a hydrogen bond donor and acceptor. This can influence its reactivity and its intermolecular interactions in biological systems . The presence of the ethyl and methyl substituents on the nitrogen atoms, along with the primary carboxamide group, makes this a valuable intermediate for researchers developing new synthetic methodologies or exploring structure-activity relationships in heterocyclic chemistry. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

5-amino-2-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-5(7(12)9-2)4-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECDTGQGFZQMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles

  • The compound is frequently used as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These systems are of interest due to their diverse biological activities and potential pharmaceutical applications .

Synthetic Routes

  • Common synthetic methods involve the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications. This approach enables the introduction of various substituents on the pyrazole ring, enhancing its chemical diversity.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research has indicated that 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide exhibits antimicrobial and anticancer activities. In vitro studies have shown its efficacy against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

Mechanism of Action

  • The biological activity may be attributed to its interaction with specific molecular targets, potentially inhibiting or activating certain enzymes or receptors. Ongoing research aims to elucidate these pathways further .

Medicinal Chemistry

Drug Development

  • The compound is being investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases. Its structural properties allow for modifications that could enhance efficacy and reduce side effects compared to existing therapies .

Case Studies

  • In one study, derivatives of this compound were tested for their ability to activate the STING pathway, which is crucial for immune response against tumors. The results indicated that certain analogs showed promising anti-tumor activity, highlighting the compound's therapeutic potential .

Industrial Applications

Agrochemicals and Material Science

  • Beyond medicinal uses, 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is also explored in the development of agrochemicals and materials with specific properties. Its ability to modify chemical characteristics makes it valuable in formulating new products .

Data Summary Table

Application AreaSpecific UsesKey Findings
Chemical Synthesis Building block for heterocyclesUsed in synthesizing pyrazolo[1,5-a]pyrimidines
Biological Research Antimicrobial and anticancer studiesEffective against multiple cancer cell lines
Medicinal Chemistry Drug candidate developmentInvestigated for STING pathway activation
Industrial Applications Development of agrochemicals and materialsModifies properties for new formulations

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-methyl-1H-pyrazole-5-carboxamide
  • 3-amino-1-ethyl-1H-pyrazole-5-carboxamide
  • 3-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

3-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Promising results have been reported in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may play a role in modulating inflammatory responses.

The biological effects of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide are attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, influencing cellular signaling pathways. Key mechanisms include:

  • Inhibition of tubulin polymerization, leading to cell cycle arrest.
  • Modulation of inflammatory cytokine release.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. For instance:

  • In vitro Studies : The compound demonstrated significant inhibition of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values ranged from low micromolar concentrations, indicating potent activity against these cell types .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated through various assays:

  • In vivo Models : In carrageenan-induced edema models, compounds similar to 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide exhibited significant edema reduction compared to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The antimicrobial efficacy was assessed against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
Staphylococcus aureus10 µg/mL
Candida albicans20 µg/mL

These results indicate that the compound possesses substantial antimicrobial activity, making it a candidate for further development in infectious disease treatment .

Comparative Analysis with Similar Compounds

3-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide can be compared with other aminopyrazoles to highlight its unique properties:

CompoundAnticancer Activity (IC50)Anti-inflammatory Activity (edema inhibition %)
3-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide<10 µM75%
3-Amino-N-butyl-N-methyl-1H-pyrazole-5-carboxamide<20 µM70%
3-Amino-N-methyl-N-benzyl-1H-pyrazole-5-carboxamide<15 µM68%

This table illustrates that while all compounds exhibit promising biological activities, the specific profile of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide suggests it may be particularly effective in certain therapeutic areas .

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